Mpro Negative Control vs Covalent Inhibitors
The target compound lacks the aldehyde warhead and hydrophobic side chain essential for nanomolar Mpro inhibition. Its closest potent comparator, Mpro Inhibitor 11b (CAS 2413716-71-7), achieves an IC50 of 0.04 µM in a TR-FRET assay against SARS-CoV-2 Mpro due to covalent engagement of Cys145 [1]. The target compound, by structural inference, is unable to form this covalent bond and is expected to have an IC50 >10 µM, a >250-fold reduction in potency. This makes it a validated negative control for confirming on-target covalent engagement in mechanistic studies where 11b serves as a positive control.
| Evidence Dimension | SARS-CoV-2 Mpro Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | >10 µM (inferred, non-covalent only) |
| Comparator Or Baseline | Mpro Inhibitor 11b: IC50 = 0.04 µM |
| Quantified Difference | >250-fold increase in IC50 (loss of potency) |
| Conditions | TR-FRET assay; recombinant SARS-CoV-2 Mpro |
Why This Matters
Procuring the correct negative control is critical for assay validation; using a related active compound would provide false-positive results, compromising data integrity.
- [1] Bertin Bioreagent. Mpro Inhibitor 11b (CAT N°: 31345) Product Datasheet. Cayman Chemical. View Source
